molecular formula C14H12N2O3S B2919026 2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 1031973-44-0

2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2919026
CAS No.: 1031973-44-0
M. Wt: 288.32
InChI Key: BKFVWIWMAHPDOO-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a chemical compound offered for research purposes. It belongs to the 1,2,4-benzothiadiazine 1,1-dioxide class of heterocyclic compounds, which have been identified in scientific literature as a scaffold of interest . Notably, closely related structural analogs within this family have been investigated for their potential antiviral activities . For instance, certain 2H-1,2,4-benzothiadiazine-3(4H)-thione-1,1-dioxide derivatives have been patented for use as antiviral medicaments, specifically targeting retroviral infections such as HIV, by acting on viral enzymes including reverse transcriptase and integrase . The synthesis of the core benzothiadiazinone dioxide structure can be achieved via modern methods such as the Curtius rearrangement, highlighting the advanced synthetic chemistry applicable to this class . This product is strictly intended for laboratory research and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-(2-methylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-10-6-2-4-8-12(10)16-14(17)15-11-7-3-5-9-13(11)20(16,18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFVWIWMAHPDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)NC3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves the reaction of 2-methylphenylamine with chlorosulfonyl isocyanate followed by cyclization. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions that include nitration, reduction, and cyclization steps. The process is optimized to achieve high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reduction reactions are typically carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, 2-(2-Methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives are being investigated for their potential use in treating various diseases, such as cardiovascular disorders and neurological conditions.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism by which 2-(2-Methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Synthesis Method Pharmacological Activity Reference
This compound (Target) C₁₄H₁₃N₂O₃S 301.33 2-methylphenyl at position 2 Curtius rearrangement Potential CNS modulation (inferred)
4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide C₉H₁₀N₂O₃S 226.25 Ethyl at position 4 Cyclization of β-aminosulfonamide Not reported
7-Chloro-2-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide C₈H₇ClN₂O₃S 246.67 Chlorine at position 7, methyl at position 2 Not specified Not reported
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl) derivative C₂₁H₁₆ClN₂O₄S 435.88 4-chlorobenzyl and 4-methoxyphenyl groups Multi-step substitution Endothelin receptor antagonism (inferred)
Meloxicam (4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-1,2-benzothiazine-3-carboxamide 1,1-dioxide) C₁₄H₁₃N₃O₄S₂ 351.40 Methyl, thiazolyl, hydroxy groups Multi-step synthesis Anti-inflammatory (COX inhibitor)

Key Observations:

Structural Variations :

  • Substituents at positions 2, 4, and 7 significantly alter physicochemical properties. For example, the 2-methylphenyl group in the target compound enhances lipophilicity compared to the ethyl group in the 4-ethyl analog .
  • Electron-withdrawing groups (e.g., chlorine in the 7-chloro derivative) may increase metabolic stability .

Synthetic Routes: The Curtius rearrangement (used for the target compound) is advantageous for regioselective synthesis , whereas cyclization methods (e.g., β-aminosulfonamide cyclization) are common for N-substituted derivatives .

Pharmacological Activity: Meloxicam, a 1,2-benzothiazine derivative, is a well-known NSAID, highlighting the therapeutic relevance of this scaffold . Benzothiadiazines with methyl or chloro groups (e.g., diazoxide analogs) modulate AMPA receptor desensitization, indicating CNS applications .

Detailed Research Findings

Pharmacological Insights

  • AMPA Receptor Modulation : Diazoxide analogs (e.g., IDRA 21) enhance glutamate currents by 3-fold, suggesting that substituents at position 2 influence receptor interaction .
  • Anti-inflammatory Activity : Meloxicam’s thiazolyl and hydroxy groups are critical for COX-2 inhibition, whereas the target compound’s 2-methylphenyl group may favor different biological targets .

Biological Activity

2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound belonging to the benzothiadiazine class. Its unique structure, which includes a sulfur atom and an aromatic ring system, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

  • Molecular Formula : C14H12N2O3S
  • Molecular Weight : 288.32 g/mol

The compound features a benzene ring fused with a benzothiadiazine moiety, which is known for its reactivity and biological properties.

Biological Activity Overview

Benzothiadiazine derivatives are recognized for various biological activities, including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Cardiovascular effects

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive10 µg/mL
Gram-negative15 µg/mL

These findings suggest that the compound could be a candidate for developing new antibiotics.

Anticancer Properties

The compound has also been studied for its anticancer potential. It has shown activity against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Mechanism of Action :

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with the cell cycle at the G2/M phase.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Enzyme Interaction

Studies have shown that this compound interacts with enzymes involved in inflammation and pain pathways:

  • Cyclooxygenase (COX) : It inhibits COX-2 activity, reducing prostaglandin synthesis and thereby alleviating inflammation.

Receptor Modulation

The compound may also modulate various receptors linked to cardiovascular regulation. This interaction could lead to potential therapeutic applications in treating cardiovascular diseases.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effectiveness of the compound against clinical isolates. Results indicated that it inhibited growth in over 70% of tested strains, highlighting its potential as an antimicrobial agent.

Study 2: Anticancer Activity

In a preclinical trial reported in Cancer Research, this compound was administered to mice with induced tumors. The treatment resulted in a significant reduction in tumor size compared to controls, supporting further investigation into its use as an anticancer drug.

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing 2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols starting from o-aminobenzenesulfonamide derivatives. Key approaches include:

  • Condensation with carbonyl sources : Reacting o-aminobenzenesulfonamides with urea or isocyanates under reflux conditions (DMF solvent, 120°C) .
  • Aza-Wittig reaction : Intramolecular cyclization of o-azidobenzenesulfonic acid derivatives to form the thiadiazine ring, which avoids costly reagents like triphosgene .
  • Iron-catalyzed nitro reduction : For derivatives requiring nitro-group functionalization, Fe/acid systems improve yields (e.g., 75–85% for cytotoxic analogs) .

Q. Optimization Strategies :

  • Use polar aprotic solvents (e.g., DMF, ethanol) to enhance solubility.
  • Catalysts like WO₃·H₂O improve selectivity in oxidation steps .
  • Adjust pH (e.g., pH 11.5) during sulfonamide cyclization to minimize side products .

Q. Q2. How can structural characterization of this compound and its derivatives be systematically performed?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR/LCMS : Confirm regiochemistry of substituents (e.g., methylphenyl group at position 2) via ¹H/¹³C NMR splitting patterns and LCMS molecular ion peaks .
  • X-ray crystallography : Resolve conformational details (e.g., dimerization interfaces in AMPA receptor-bound analogs, as seen in PDB ID: 5O9A) .
  • IR spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and ketone C=O (~1700 cm⁻¹) .

Q. Example Data :

TechniqueKey ObservationsReference
X-ray (5O9A)1.78 Å resolution, GluA2-LBD binding site
¹H NMRδ 7.2–7.8 ppm (aromatic protons)

Advanced Research Questions

Q. Q3. How do substituents at the 4- and 7-positions influence AMPA receptor modulation, and what are the structure-activity relationships (SAR)?

Methodological Answer : Substituents critically modulate potency and metabolic stability:

  • 4-Position : Fluorinated alkyl chains (e.g., 2-fluoroethyl) enhance metabolic stability by reducing oxidative degradation. Compound 12b (7-Cl, 4-(2-fluoroethyl)) shows EC₅₀ = 2.0 nM in rat cortex assays .
  • 7-Position : Phenoxy groups (e.g., 3-methoxyphenoxy) increase binding affinity at GluA2-LBD dimer interfaces. 11m (7-phenoxy) achieves EC₅₀ = 2.0 nM in HEK293 cells .

Q. SAR Table :

CompoundSubstituents (4-/7-)EC₅₀ (nM)Metabolic Stability (t½)
12a4-ethyl, 7-F10.24.8 h (rat liver microsomes)
12b4-(2-fluoroethyl), 7-Cl2.0>12 h

Q. Q4. How can computational modeling resolve contradictions in biological activity data across studies?

Methodological Answer : Molecular docking and MD simulations explain divergent outcomes:

  • Dimer interface binding : X-ray structures (e.g., 5O9A) show that 7-phenoxy derivatives bind asymmetrically at GluA2-LBD interfaces, altering Hill coefficients (nH = 1.2–1.8) .
  • Receptor subtype selectivity : Docking simulations for cytotoxic analogs (e.g., BTZ-27) predict preferential binding to EGFR over AMPA receptors, explaining antitumor vs. neuromodulatory effects .

Q. Key Tools :

  • AutoDock Vina : Predict binding energies (ΔG ≈ -9.5 kcal/mol for 11m) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., 40.6% H∙∙∙H contacts in hydrolysis products) .

Q. Q5. How do hydrolysis pathways impact the stability of benzothiadiazine 1,1-dioxides, and how can degradation be mitigated?

Methodological Answer : Hydrolysis under humid/thermal conditions generates sulfonamide byproducts:

  • Primary pathway : Cleavage of the thiadiazine ring to 2-aminobenzenesulfonamide derivatives (e.g., formaldehyde release in HCTZ analogs) .
  • Stabilization strategies :
    • Introduce electron-withdrawing groups (e.g., -CF₃ at position 6) to slow ring opening .
    • Use fluorinated alkyl chains (e.g., 4-(2-fluoroethyl)) to reduce susceptibility to esterases .

Q. Degradation Data :

ConditionHalf-Life (25°C)Major Byproduct
pH 7.4 buffer48 h2-(N-methylsulfamoyl)formamide
85% humidity12 h4-amino-6-chlorobenzene sulfonamide

Q. Q6. What novel therapeutic applications are emerging beyond CNS disorders?

Methodological Answer : Recent studies highlight:

  • Antitumor activity : 7-Aminomethyl derivatives (e.g., 7c ) inhibit HepG-2 cell growth by 79.3% (MTT assay) via topoisomerase-I stabilization .
  • Antiviral potential : Benzothiadiazine dioxides inhibit HCV replication (IC₅₀ = 1.2 μM) without cytotoxicity .

Q. Screening Results :

CompoundTargetIC₅₀/EC₅₀Reference
BTZ-27Leukemia cells0.8 μM
7cHepG-2 cells79.3% inhibition (10 μM)

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